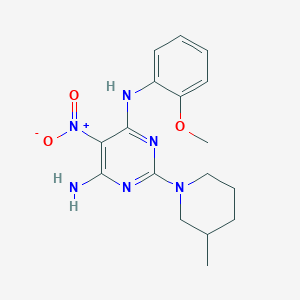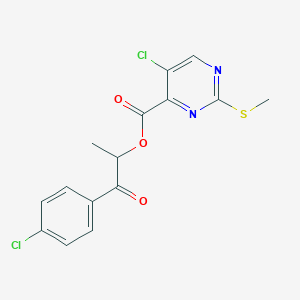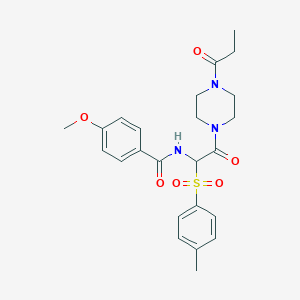
N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide is a useful research compound. Its molecular formula is C15H24N2O2S and its molecular weight is 296.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peroxisome Proliferator-Activated Receptor Activation and Anti-inflammatory Effects
A study highlights the development of novel thiazolidinedione derivatives, including compounds structurally related to N-(3-Cyanothiolan-3-yl)-2-cyclohexyloxybutanamide, designed to activate peroxisome proliferator-activated receptors (PPARγ). These compounds, such as the prototype BP-1003, demonstrated potent PPARγ activation and showed anti-inflammatory effects in models of allergic contact dermatitis. Such findings suggest their potential as oral and topical agents for treating inflammatory skin conditions like dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Activity-Based Probe for Enzyme Inhibition
In the context of exploring enzyme inhibitors, a compound structurally analogous to this compound, known as ARN726, was utilized to design an activity-based probe for N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides. This innovative approach allowed for the in vivo detection of NAAA, showcasing the compound's utility in investigating the enzyme's physiological and pathological roles (Romeo et al., 2015).
Selective Ionophore Applications
Exploring the chemistry of similar compounds, N,N,N′,N′-Tetrabutyl-3,6-dioxaoctane-dithioamide was studied for its selectivity as an ionophore for Cd2+, demonstrating the potential of such compounds in creating selective ion transport systems. This specific example showcases how the structural framework of this compound could be adapted for selective ion sensing or transport applications (Schneider et al., 1980).
Novel Niacin-Lipoic Acid Dimer for Atherosclerosis
A novel niacin-lipoic acid dimer, structurally related to this compound, exhibited potent GPR109A agonist activity, antioxidation, and cytoprotection. This compound showed promise in lipid modulation, atherosclerotic lesion regulation, and exhibited a non-flushing effect, indicating its potential in treating atherosclerosis with fewer side effects (Jiang et al., 2019).
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-cyclohexyloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-2-13(19-12-6-4-3-5-7-12)14(18)17-15(10-16)8-9-20-11-15/h12-13H,2-9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJPOKVGYBEFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1(CCSC1)C#N)OC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2549851.png)
![3-[4-(dimethylamino)phenyl]-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2549852.png)

![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)
![2-[5-(morpholine-4-carbonyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B2549861.png)
![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2549868.png)


